molecular formula C9H14ClF2NO3 B6220634 methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride CAS No. 2758002-29-6

methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride

Cat. No. B6220634
CAS RN: 2758002-29-6
M. Wt: 257.7
InChI Key:
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Description

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride, also known as DFOC, is a novel fluorinated carboxylic acid ester with a wide range of applications in scientific research. It is a versatile compound that can be used in organic synthesis, as a reagent, and as a catalyst in chemical reactions. DFOC has been widely studied due to its unique properties and potential applications in various fields such as medicinal chemistry, drug design, and materials science.

Scientific Research Applications

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent in organic synthesis and as a catalyst in chemical reactions. It can also be used as a fluorescent label for imaging and tracking proteins and other biomolecules in living cells. It has also been used in medicinal chemistry as a starting material for the synthesis of novel drug molecules.

Mechanism of Action

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is a fluorinated carboxylic acid ester, which means that it is capable of forming hydrogen bonds with other molecules. This allows it to interact with and bind to proteins and other biomolecules, which can affect their function and activity. It has also been shown to interact with enzymes, which can affect their catalytic activity.
Biochemical and Physiological Effects
methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to interact with enzymes and proteins, which can affect their function and activity. It has also been shown to interact with lipids, which can affect their structure and function. In addition, methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has been shown to interact with DNA, which can affect its transcription and replication.

Advantages and Limitations for Lab Experiments

The use of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride in laboratory experiments offers several advantages. It is a versatile compound that can be used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also a fluorescent label, which makes it useful for imaging and tracking proteins and other biomolecules in living cells. However, there are some limitations to its use. It is a relatively new compound, so there is limited information available about its safety and toxicity.

Future Directions

The potential applications of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride in scientific research are numerous. Further research is needed to explore its potential use in medicinal chemistry, drug design, and materials science. Additionally, more research is needed to understand its biochemical and physiological effects, as well as its safety and toxicity. Finally, more research is needed to develop new methods for the synthesis of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride and other fluorinated carboxylic acid esters.

Synthesis Methods

Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride can be synthesized in a two-step process. The first step involves the reaction of difluoromethylmagnesium bromide with 2-chloro-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid in the presence of a base, such as potassium carbonate. The second step involves the hydrolysis of the intermediate product with hydrochloric acid to produce methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves the reaction of starting materials through a series of steps to obtain the final product. The key steps in the synthesis pathway include the protection of the amine group, the formation of the bicyclic ring system, and the introduction of the ester and fluoro groups.", "Starting Materials": [ "2,5-dioxo-3-azabicyclo[2.2.2]octane", "methyl chloroformate", "sodium hydride", "tetrahydrofuran", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium", "bromodifluoromethane" ], "Reaction": [ "Protection of the amine group by reaction with methyl chloroformate in the presence of sodium hydride and tetrahydrofuran to form the corresponding carbamate", "Formation of the bicyclic ring system by reaction of the carbamate with 2,5-dioxo-3-azabicyclo[2.2.2]octane in the presence of hydrochloric acid and sodium bicarbonate to form the corresponding bicyclic lactam", "Introduction of the ester group by reaction of the bicyclic lactam with methyl chloroformate in the presence of sodium hydride and tetrahydrofuran to form the corresponding ester", "Introduction of the fluoro groups by reaction of the ester with magnesium in the presence of diethyl ether to form the corresponding Grignard reagent, followed by reaction with bromodifluoromethane to form the final product, methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride" ] }

CAS RN

2758002-29-6

Molecular Formula

C9H14ClF2NO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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